

Aspinonene: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Aspinonene*

Cat. No.: *B8260393*

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This guide provides an in-depth analysis of **Aspinonene**, a fungal secondary metabolite, for researchers, scientists, and professionals in drug development. It covers its chemical structure, physicochemical properties, biosynthetic pathway, and experimental protocols for its production.

Chemical Structure and Physicochemical Properties

Aspinonene is a polyketide natural product first isolated from the fungus *Aspergillus ochraceus*.^[1] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.^{[2][3]} The molecule possesses a complex stereochemistry, which is crucial for its biological activity.^[2] **Aspinonene** has also been reported in *Aspergillus ostianus*.^[3]

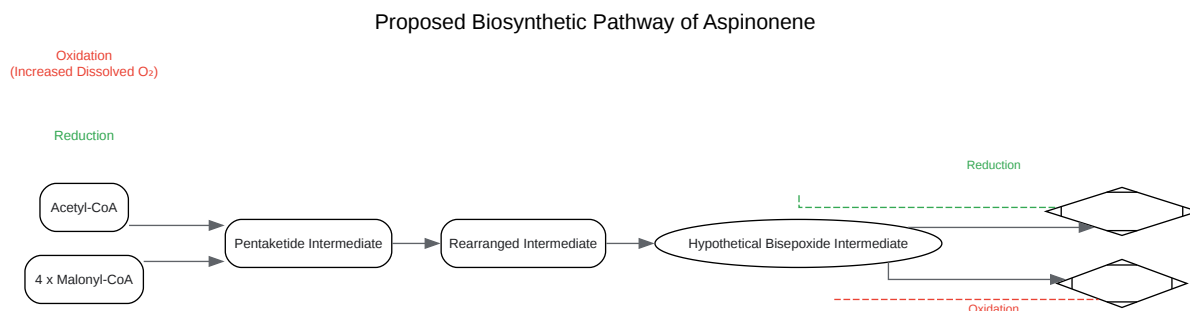
Below is a summary of the key chemical and physical properties of **Aspinonene**.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₄	[2][3]
Molecular Weight	188.22 g/mol	[2][3]
IUPAC Name	(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol	[2][3]
CAS Number	157676-96-5	[2]
Appearance	Colorless oil	[2][4]
Solubility	Soluble in methanol, chloroform, and DMSO.[2][4]	[2][4]
Canonical SMILES	C[C@H]1--INVALID-LINK----INVALID-LINK--(/C=C/--INVALID-LINK--O)O	[3]

Biosynthesis of Aspinonene

The biosynthesis of **Aspinonene** in *Aspergillus ochraceus* has been elucidated through feeding experiments with ¹³C-labeled acetates.[5] These studies revealed that **Aspinonene** is a pentaketide, originating from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[2][5] A notable feature of its biosynthesis is a proposed rearrangement of the polyketide chain.[2]

The biosynthetic pathway of **Aspinonene** is closely linked to that of another secondary metabolite, aspyrone.[5] It is proposed that a hypothetical bisepoxide intermediate can be either oxidized to form aspyrone or reduced to yield **Aspinonene**. [2][5] The relative production of **Aspinonene** and aspyrone can be influenced by the concentration of dissolved oxygen during the fermentation process.[5] Higher oxygen levels tend to favor the formation of aspyrone.[5]



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Proposed biosynthetic pathway of **Aspinonene** and Aspyrone.

Experimental Protocols

The following section details the laboratory-scale production, extraction, and analysis of **Aspinonene** from *Aspergillus ochraceus*.^[1]

Protocol 1: Small-Scale Production of **Aspinonene**^[1]

- **Inoculum Preparation:** a. *Aspergillus ochraceus* is cultured on a potato dextrose agar (PDA) plate at 25°C for 7-10 days. b. A small section of the mycelial mat is aseptically transferred to a 250 mL flask containing 50 mL of a seed culture medium, such as potato dextrose broth. c. The seed culture is incubated at 25°C with shaking at 150 rpm for 3-4 days.
- **Fermentation:** a. A 1 L flask containing 400 mL of production medium is inoculated with 40 mL of the seed culture. b. The production culture is incubated at 25°C with shaking at 200 rpm for a period of 7-14 days.
- **Extraction:** a. The mycelia are separated from the culture broth via filtration. b. The filtered broth is extracted three times with an equal volume of ethyl acetate. c. The organic extracts

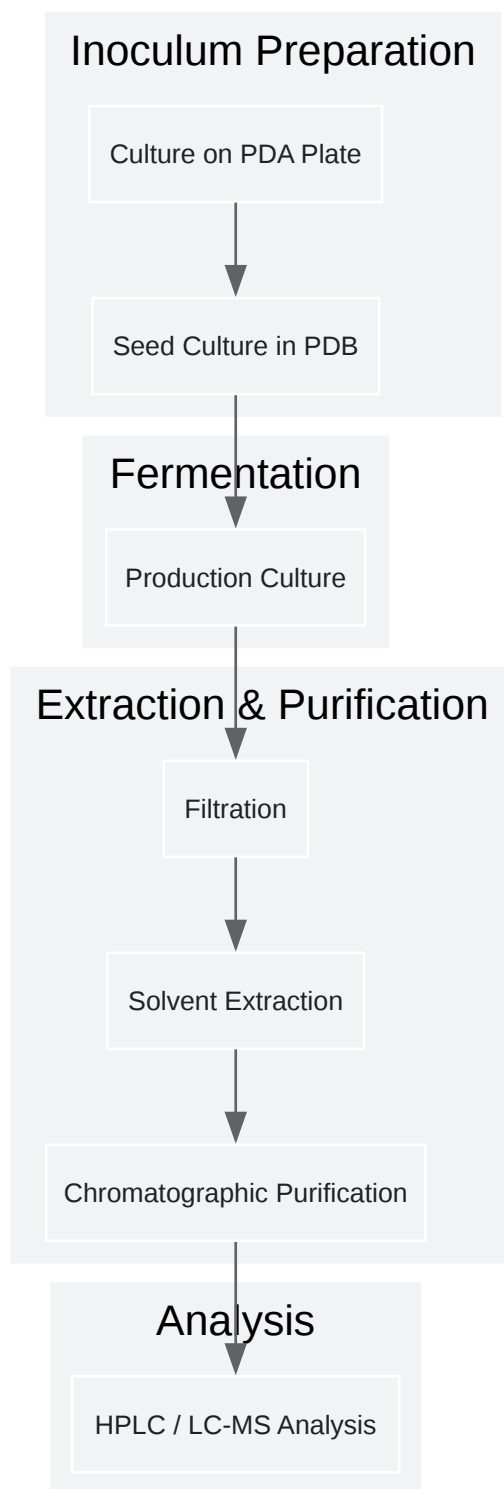
are combined, and the solvent is removed under reduced pressure to yield the crude extract.

- Analysis: a. The crude extract is dissolved in a suitable solvent, such as methanol. b. The presence of **Aspinonene** in the extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Purification of **Aspinonene**[\[1\]](#)

- Column Chromatography: a. The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. b. A solvent gradient of increasing polarity is used to separate **Aspinonene** from other metabolites.
- High-Performance Liquid Chromatography (HPLC): a. Further purification to achieve a high degree of purity ($\geq 98\%$) can be performed using HPLC.[\[4\]](#)

Experimental Workflow for Aspinonene Production



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Workflow for the production and analysis of **Aspinonene**.

Biological Significance

While extensive data on the biological activity of **Aspinonene** is not yet available, as a fungal secondary metabolite, it holds potential for unique biological activities that could be explored for therapeutic applications.[2] Natural products are a rich source of novel chemical scaffolds for drug discovery. The cytotoxic activity of diisoprenyl cyclohexene-type meroterpenoids, which are structurally related compounds from *Aspergillus*, has been reported, suggesting a potential area of investigation for **Aspinonene**. [2] Further research is needed to fully characterize the pharmacological profile of **Aspinonene**.

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